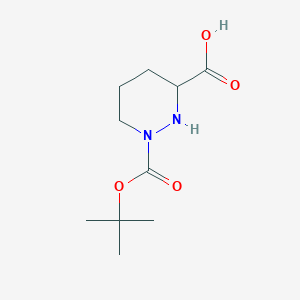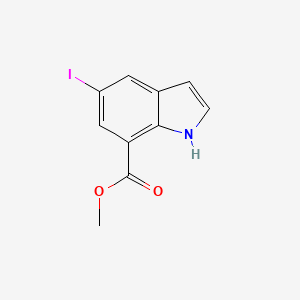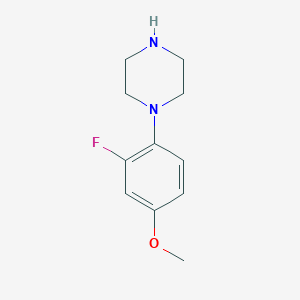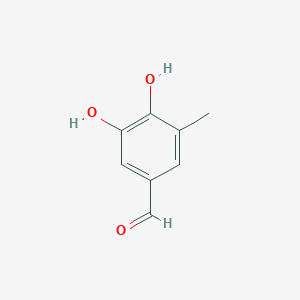
3,4-Dihydroxy-5-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxy-5-methylbenzaldehyde: is an organic compound with the molecular formula C8H8O3 . It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and a methyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
- One method for synthesizing 3,4-Dihydroxy-5-methylbenzaldehyde involves the reaction of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with a reagent comprising zinc chloride, water, and hydrogen chloride .
- Another approach utilizes a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods:
- Industrial production methods for this compound are not extensively documented. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,4-Dihydroxy-5-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as acetic anhydride for esterification or methyl iodide for etherification are typical.
Major Products:
- Oxidation of this compound yields carboxylic acids.
- Reduction results in the formation of alcohols.
- Substitution reactions produce esters or ethers, depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
- 3,4-Dihydroxy-5-methylbenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- This compound is studied for its potential biological activities, including antioxidant and antimicrobial properties .
Medicine:
- Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs .
Industry:
Mecanismo De Acción
The mechanism of action of 3,4-Dihydroxy-5-methylbenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules .
Comparación Con Compuestos Similares
3,4-Dihydroxy-5-methoxybenzaldehyde: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and applications.
3,5-Dihydroxy-4-methoxybenzaldehyde: Another similar compound with different substitution patterns on the benzene ring.
Uniqueness:
- The presence of both hydroxyl and methyl groups in 3,4-Dihydroxy-5-methylbenzaldehyde makes it unique in terms of its chemical reactivity and potential applications. The specific arrangement of functional groups allows for diverse chemical transformations and interactions with biological molecules .
Propiedades
Número CAS |
82628-68-0 |
|---|---|
Fórmula molecular |
C8H8O3 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
3,4-dihydroxy-5-methylbenzaldehyde |
InChI |
InChI=1S/C8H8O3/c1-5-2-6(4-9)3-7(10)8(5)11/h2-4,10-11H,1H3 |
Clave InChI |
UQGXJTFCHIBNLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Acetyl-piperidin-4-yl)-methyl-amino]-acetic acid](/img/structure/B12281869.png)
![2-(2,4-Difluorophenyl)-1-[(3-fluorophenyl)methyl-prop-2-enylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B12281875.png)

![Tetraethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate](/img/structure/B12281895.png)
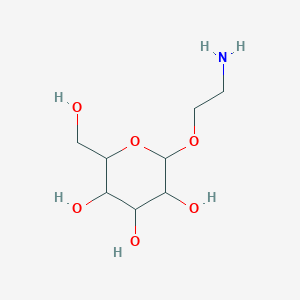
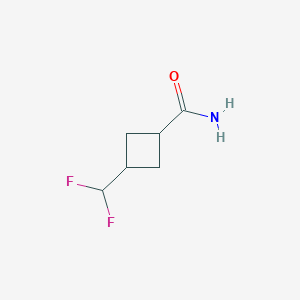
![(2,2,3a-Trimethyl-4-oxo-6,6a-dihydrofuro[3,4-d][1,3]dioxol-6-yl)methyl methanesulfonate](/img/structure/B12281905.png)
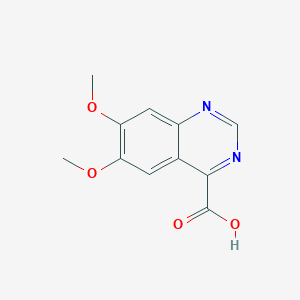
![4-Piperidinol,1-[6-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12281919.png)
![(S)-2-(3-methoxyphenyl)-4-(piperidin-3-ylamino)thieno[3,2-c]pyridine-7-carboxamide](/img/structure/B12281920.png)
